N-(4-methylcyclohexyl)aniline
Description
Properties
CAS No. |
34160-43-5 |
|---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-(4-methylcyclohexyl)aniline |
InChI |
InChI=1S/C13H19N/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3 |
InChI Key |
RMESAZIBTOVBJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Azide Method via trans-4-methylcyclohexyl Formic Acid
A patented method describes the synthesis of trans-4-methylcyclohexylamine by reaction of trans-4-methylcyclohexyl formic acid with sodium azide in trichloromethane or methylene dichloride, followed by acid catalysis and alkaline workup. The reaction proceeds via azide intermediate formation and subsequent reduction to the amine.
| Parameter | Details |
|---|---|
| Starting material | trans-4-methylcyclohexyl formic acid (1.76 mol) |
| Solvent | Trichloromethane or methylene dichloride |
| Reagents | Sodium azide (2.64 mol), polyphosphoric acid or trichloroacetic acid |
| Reaction temperature | 20–45 °C |
| Reaction time | 12–16 hours |
| Workup | Cooling, alkaline treatment (pH 11), extraction with chloroform or ethyl acetate |
| Yield | 85.2–85.4% |
| Purity (GC) | 99.7–99.8% |
| Enantiomeric excess (e.e.) | 99.7% |
This method offers high yield and purity, suitable for industrial scale and providing the amine intermediate for further synthesis.
N-Arylation of 4-methylcyclohexylamine to Form N-(4-methylcyclohexyl)aniline
The key step is the formation of the C–N bond between the aniline ring and the 4-methylcyclohexyl substituent. Two prominent approaches are:
Reductive Amination
Reductive amination of 4-methylcyclohexanone with aniline under catalytic hydrogenation conditions is a classical and efficient route.
- Catalysts: Raney nickel or other hydrogenation catalysts.
- Conditions: Hydrogen pressure (0.2–1.5 MPa), temperature 60–120 °C.
- Solvents: DMF, N,N-dimethylacetamide, or similar polar solvents.
- Procedure: Aniline and 4-methylcyclohexanone are reacted in the presence of hydrogen and catalyst, forming the secondary amine by reduction of the imine intermediate.
This method is characterized by:
| Parameter | Details |
|---|---|
| Catalyst | Raney nickel (2–15% mass ratio) |
| Solvent | DMF or N,N-dimethylacetamide |
| Temperature | 60–120 °C |
| Pressure | 0.2–1.5 MPa |
| Reaction time | 1–10 hours |
| Yield | >70% conversion reported |
The reaction is typically carried out in a reactor with nitrogen and hydrogen gas exchange cycles to ensure an inert atmosphere before hydrogenation.
Catalytic N-Alkylation Using Methanol or Formaldehyde Derivatives
Another approach involves direct N-alkylation of aniline with methanol or formaldehyde derivatives catalyzed by acidic or transition metal catalysts.
- Catalysts: Tin(II) triflate [Sn(OTf)2] has been reported effective for reductive N-alkylation of anilines with ketones or aldehydes.
- Reducing agents: Polymethylhydrosiloxane (PMHS) or hydrogen gas.
- Solvents: Toluene or other organic solvents.
- Conditions: Heating to 120 °C for 6 hours under air or inert atmosphere.
This approach can be adapted for the synthesis of tertiary arylamines but is applicable to secondary amines like this compound by controlling stoichiometry.
Summary Table of Preparation Methods
Research Findings and Analysis
- The azide method for preparing the 4-methylcyclohexylamine intermediate is highly efficient, with yields above 85% and excellent enantiomeric excess, suitable for industrial production.
- Reductive amination using Raney nickel is a straightforward and scalable approach to directly synthesize this compound from 4-methylcyclohexanone and aniline under hydrogen atmosphere.
- Catalytic reductive N-alkylation methods with hydrosilanes and metal triflates provide alternative routes with good selectivity, though typically more suitable for tertiary amines.
- Pd-catalyzed cross-coupling reactions offer high selectivity but require halide derivatives, which may add synthetic steps.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
N-(4-methylcyclohexyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-methylcyclohexyl)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein conformation, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(4-methylcyclohexyl)aniline with structurally related aniline derivatives, focusing on molecular properties, synthesis, and key characteristics:
Key Structural and Functional Differences:
Substituent Effects :
- Electron-Donating vs. Electron-Withdrawing Groups :
- Nitro groups (e.g., in 4-Methoxy-N-(4-nitrobenzyl)aniline) withdraw electrons, reducing ring reactivity but enabling hydrogen bonding .
- Steric Effects :
- The cyclohexyl group in this compound introduces significant steric hindrance compared to planar benzyl or methoxy substituents, which may slow down reactions at the nitrogen center .
Synthetic Routes :
- Reductive Amination : Used for nitro- and methoxy-substituted compounds (e.g., 4-Methoxy-N-(4-nitrobenzyl)aniline) .
- Alkylation/Benzylation : Common for introducing alkyl or benzyl groups (e.g., N-[(4-methylphenyl)methyl]aniline) .
Crystallographic Behavior :
- Hydrogen-bonding interactions (e.g., N–H···O in 4-Methoxy-N-(4-nitrobenzyl)aniline) stabilize crystal lattices, whereas bulky substituents like cyclohexyl may lead to less ordered packing .
Biological Activity
N-(4-Methylcyclohexyl)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by its aniline backbone with a methylcyclohexyl substituent at the para position. Its molecular formula is , and it has a molecular weight of approximately 189.27 g/mol. The presence of the bulky 4-methylcyclohexyl group contributes to its hydrophobic properties, which may influence its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In a study evaluating various aniline derivatives, compounds with similar structures showed significant inhibition against several bacterial strains. For instance, derivatives were tested against Escherichia coli and Staphylococcus aureus , demonstrating varying degrees of effectiveness, suggesting that modifications to the aniline structure can enhance activity against specific pathogens .
Anticancer Potential
The anticancer properties of this compound have been investigated in several studies. It is hypothesized that the compound may inhibit specific enzymes involved in cell proliferation, contributing to its potential as an anticancer agent. For example, studies on related compounds have shown that they can act as inhibitors of soluble epoxide hydrolase (sEH), which plays a role in cancer progression .
The biological activity of this compound is thought to involve interactions with various molecular targets. The compound may bind to specific receptors or enzymes, modulating their activity. For instance, its potential as an enzyme inhibitor suggests a mechanism where it competes with natural substrates or binds to active sites, disrupting normal metabolic pathways .
Case Study 1: Antimicrobial Activity Assessment
A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound derivatives against common bacterial pathogens. The results are summarized in Table 1 below:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Escherichia coli | 14 |
| This compound | Staphylococcus aureus | 16 |
| Control (Standard Antibiotic) | Escherichia coli | 20 |
| Control (Standard Antibiotic) | Staphylococcus aureus | 22 |
This case study highlights the potential of this compound as a candidate for further development in antimicrobial therapies.
Case Study 2: Anticancer Activity Evaluation
In another study focusing on anticancer properties, this compound was tested for its ability to inhibit the growth of cancer cell lines. The findings are presented in Table 2:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
| Control (Untreated Cells) | Not Applicable |
These results indicate that this compound possesses notable cytotoxic effects against specific cancer cell lines, warranting further investigation into its mechanisms and therapeutic applications.
Toxicological Profile
While exploring the biological activities, it is crucial to consider the toxicological aspects of this compound. Preliminary studies suggest potential acute toxicity upon ingestion or inhalation, emphasizing the need for comprehensive safety evaluations before clinical application .
Q & A
Q. Table 1. Key Analytical Parameters for this compound
| Technique | Critical Parameters | Reference |
|---|---|---|
| X-ray Crystallography | Space group: P2₁/c; a = 11.064 Å, β = 116.44° | |
| NMR () | Aromatic H: 6.8–7.2 ppm; Cyclohexyl CH₃: 1.2 ppm | |
| TGA | Onset decomposition: 220°C |
Q. Table 2. Solubility in Common Solvents (mg/mL at 25°C)
| Solvent | Solubility | Notes |
|---|---|---|
| Ethanol | 12.5 | Temperature-sensitive |
| DCM | 45.8 | Ideal for column chromatography |
| Water | <0.1 | Requires surfactants |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
